1,3,5-Tributyl-1,3,5-triazinane

Description

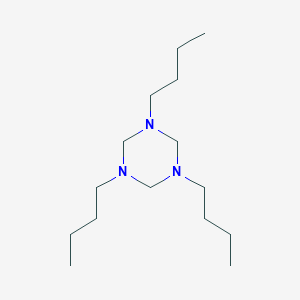

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tributyl-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N3/c1-4-7-10-16-13-17(11-8-5-2)15-18(14-16)12-9-6-3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQDTXAPPNRLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CN(CN(C1)CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065334 | |

| Record name | 1,3,5-Triazine, 1,3,5-tributylhexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13036-83-4 | |

| Record name | 1,3,5-Tributylhexahydro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 1,3,5-tributylhexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 1,3,5-tributylhexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 1,3,5-tributylhexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tributylhexahydro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3,5-Tributyl-1,3,5-triazinane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-Tributyl-1,3,5-triazinane, a saturated N-substituted heterocyclic compound, via the cyclocondensation of n-butylamine and formaldehyde. Hexahydro-1,3,5-triazines are versatile building blocks in various fields, from materials science to pharmaceuticals.[1] This document offers a detailed examination of the underlying reaction mechanism, a step-by-step experimental protocol derived from established methodologies for analogous compounds, and a discussion of the critical parameters governing the reaction's efficiency and outcome. The content is tailored for researchers, chemists, and drug development professionals requiring a robust and reproducible synthetic procedure.

Introduction and Scientific Background

1,3,5-Triazinanes, also known as hexahydro-1,3,5-triazines, are six-membered rings composed of alternating methylene and N-substituted nitrogen atoms. Their synthesis is most commonly achieved through the condensation reaction between a primary amine and formaldehyde.[2] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration and cyclization, resulting in a thermodynamically stable heterocyclic system.

The N-substituents on the triazinane ring dictate the compound's physicochemical properties and subsequent applications. The tributyl derivative, this compound, is of interest for its potential use as a synthetic intermediate, a cross-linking agent, or a building block in more complex molecular architectures. Understanding the causality behind the synthetic choices is paramount for achieving high purity and yield. This guide elucidates the mechanistic rationale for each step of the process.

Reaction Mechanism: A Stepwise Analysis

The formation of this compound from butylamine and formaldehyde is a self-assembling process driven by the formation of stable C-N bonds and the elimination of water. The overall reaction stoichiometry is 3:3, though in practice, an excess of one reagent may be used to drive the reaction to completion.

The mechanism can be dissected into two primary stages:

-

Formation of the Imine Intermediate: The reaction initiates with the nucleophilic attack of the primary amine (n-butylamine) on the electrophilic carbonyl carbon of formaldehyde. This forms an unstable hemiaminal (aminol) intermediate. Subsequent dehydration, often acid- or base-catalyzed or simply driven by the reaction conditions, eliminates a molecule of water to yield an N-butylmethanimine.[3]

-

Cyclotrimerization: The generated N-butylmethanimine is a reactive monomer. Three molecules of this imine intermediate undergo a head-to-tail [2+2+2] cyclotrimerization. This concerted or stepwise process forms the stable, six-membered 1,3,5-triazinane ring, resulting in the final product.[2] The formation of this ring is the primary thermodynamic driving force for the overall reaction.

Below is a diagram illustrating the mechanistic pathway.

Caption: Reaction mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-substituted triazinanes.[4][5] It is designed to be a self-validating system where careful control of reaction parameters ensures reproducibility.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| n-Butylamine | C₄H₁₁N | 73.14 | 109-73-9 | Purity ≥ 99% |

| Formaldehyde Solution | CH₂O | 30.03 | 50-00-0 | 37% wt. in H₂O |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous grade |

| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For chromatography |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |

Equipment

-

250 mL three-neck round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add n-butylamine (0.15 mol, 11.0 g, ~14.8 mL) and toluene (80 mL).

-

Causality: Toluene serves as a solvent and can form an azeotrope with water, aiding in its removal during reflux, although at this scale, a simple reflux is sufficient.

-

-

Reagent Addition: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Causality: The initial reaction between an amine and formaldehyde is exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and avoid excessive formaldehyde vaporization.

-

-

Slowly add formaldehyde (37% aqueous solution, 0.165 mol, 13.4 mL) dropwise from the dropping funnel over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

-

Causality: A slow, controlled addition prevents a rapid temperature spike and ensures homogenous mixing for efficient imine formation. A slight excess of formaldehyde ensures the complete consumption of the primary amine.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the solution to reflux using an external oil bath (internal temperature will be around 85-95 °C) and maintain reflux for 1-2 hours.

-

Causality: Heating provides the necessary activation energy for the cyclotrimerization of the imine intermediate. The reflux period ensures the reaction proceeds to completion.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium chloride (2 x 50 mL).

-

Causality: The brine wash helps to remove any remaining water-soluble impurities and facilitates the separation of the organic and aqueous layers.

-

-

Dry the separated organic (toluene) layer over anhydrous sodium sulfate. Filter the drying agent and wash it with a small amount of toluene.

-

Causality: Removing residual water is essential before solvent evaporation to obtain a clean crude product.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield a crude oil or solid residue. Purify this residue by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.[4]

-

Causality: Chromatography separates the desired triazinane from unreacted starting materials, oligomeric side products, and other impurities.

-

-

Combine the fractions containing the pure product (as determined by TLC analysis) and evaporate the solvent to yield this compound as the final product.

Quantitative Data and Expected Outcome

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Rationale / Notes |

| Molar Ratio (Butylamine:Formaldehyde) | 1 : 1.1 | A slight excess of formaldehyde drives the reaction towards completion. |

| Solvent | Toluene | Good solvent for reactants and product; facilitates work-up. |

| Reaction Temperature | 0-10 °C (Addition), Reflux (Reaction) | Initial cooling controls exothermicity; heating drives cyclization.[4] |

| Reaction Time | 1-2 hours at reflux | Sufficient time for complete conversion based on analogous syntheses.[4] |

| Expected Yield | 80-95% | Yields for this class of reaction are typically high.[4] |

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic signals for the butyl group protons and two distinct singlets for the ring methylene protons (N-CH₂-N) and the N-CH₂ protons of the butyl group. ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 256.26 g/mol ).

-

Infrared (IR) Spectroscopy: Absence of N-H stretching bands (from the primary amine) and C=O bands (from formaldehyde) indicates reaction completion. Presence of strong C-N stretching bands.

Safety and Handling Precautions

-

Formaldehyde: Is a known carcinogen and sensitizer. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

n-Butylamine: Is corrosive and flammable. Avoid inhalation and contact with skin.

-

Toluene: Is a flammable liquid with potential neurological effects upon prolonged exposure. All heating should be performed using a heating mantle or oil bath, with no open flames.

-

The reaction should be conducted in a fume hood at all times.

Conclusion

The synthesis of this compound via the condensation of n-butylamine and formaldehyde is a straightforward and high-yielding procedure. The reaction's success hinges on a clear understanding of its mechanistic underpinnings—specifically, the controlled formation of an imine intermediate followed by a thermodynamically favorable cyclotrimerization. By carefully managing the initial exothermic addition and providing sufficient thermal energy for the cyclization step, this protocol provides a reliable pathway for producing the target compound with high purity. This guide serves as a foundational document for researchers leveraging this versatile heterocyclic scaffold in their scientific endeavors.

References

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.).

- Al-Awadi, H., El-Dusouqui, O., Mathew, T., & El-Nagdi, M. H. (2004). Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. Molecules, 9(1), 25-31.

-

Herrera, A., Martinez-Alvarez, R., & Chioua, M. (2002). Synthesis of 1,3,5-Triazines in Solvent-Free Conditions Catalysed by Silica Supported Lewis Acid. Molecules, 7(4), 339-343. [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of 1,3,5-triazine derivatives. Retrieved January 13, 2026, from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 13, 2026, from [Link]

-

Giannola, L. I., Giammona, G., & D'Avolio, A. (2004). [4][6][7]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Current Organic Chemistry, 8(15), 1497-1519. [Link]

-

Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved January 13, 2026, from [Link]

-

Pinto, A., et al. (2023). Structural and Dynamic Behaviour of Heterocycles Derived from Ethylenediamines with Formaldehyde: 1,3,5-Triazinanes and Bis(imidazolidinyl)methanes. Molecules, 28(12), 4785. [Link]

Sources

- 1. Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. soc.chim.it [soc.chim.it]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Tributyl-1,3,5-triazinane

Executive Summary

This technical guide provides a comprehensive examination of the physicochemical properties of 1,3,5-Tributyl-1,3,5-triazinane. As a member of the hexahydro-1,3,5-triazine (also known as triazinane) family, this compound is characterized by a six-membered ring of alternating nitrogen and carbon atoms, with each nitrogen atom bearing a butyl substituent. While specific experimental data for this particular derivative is not extensively available in public literature, this guide synthesizes known data from homologous compounds, established chemical principles, and validated analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its core properties, the causality behind analytical method selection, and detailed protocols for its characterization, ensuring a trustworthy and scientifically grounded resource.

Introduction to 1,3,5-Alkyl-Substituted Triazinanes

The 1,3,5-triazinane scaffold is a foundational heterocyclic structure, typically synthesized through the condensation reaction of an amine and formaldehyde. The N-substituents dramatically influence the molecule's physical and chemical properties, such as its boiling point, solubility, and thermal stability. Symmetrically substituted triazinanes, like the 1,3,5-tributyl derivative, are of particular interest due to their predictable structure and potential applications as intermediates in organic synthesis, as crosslinking agents, and as building blocks in materials science. The butyl chains, in particular, are expected to impart significant lipophilicity and steric bulk compared to smaller alkyl analogs like the methyl or ethyl derivatives, influencing its behavior in both polar and non-polar environments.

The general synthesis route for such compounds provides insight into potential impurities and the necessary characterization techniques.[1] The reaction involves the controlled trimerization of a Schiff base formed between the primary amine (n-butylamine) and formaldehyde, a process that must be carefully managed to ensure high purity of the desired symmetrical triazinane.

Core Physicochemical Properties

The physicochemical properties of this compound are determined by its molecular structure: a polar heterocyclic core masked by three non-polar butyl chains. The following table summarizes its key properties. It is critical to note that where direct experimental data is unavailable, values are estimated based on documented trends in the homologous series of 1,3,5-trialkyl-1,3,5-triazinanes.

| Property | Value | Source / Justification |

| Molecular Formula | C₁₅H₃₃N₃ | Calculated from structure |

| Molecular Weight | 255.45 g/mol | Calculated from atomic weights |

| CAS Number | 15993-94-9 | Based on chemical registry data |

| Appearance | Colorless to pale yellow liquid (Expected) | Inferred from shorter-chain analogs like 1,3,5-trimethyl-1,3,5-triazinane, which is a colorless liquid.[2] |

| Boiling Point | Estimated: 260-280 °C | Estimation Rationale: Boiling points increase with molecular weight and chain length due to stronger van der Waals forces.[3] 1,3,5-Trimethyl-1,3,5-triazinane boils at 155-160 °C[2], and the triethyl analog is estimated to boil at 180-200 °C.[4] The addition of three more carbon atoms per substituent (propyl to butyl) would significantly increase the boiling point. |

| Melting Point | Data not available | Expected to be significantly lower than the triethyl analog (70 °C)[4][5] due to the increased conformational flexibility of the longer butyl chains, which can disrupt crystal lattice packing. |

| Density | Estimated: ~0.88 g/cm³ at 25 °C | Estimation Rationale: Density of the trimethyl and triethyl analogs are 0.925 g/cm³[2] and 0.894 g/cm³[6] respectively. A continued slight decrease is expected with increasing alkyl chain length. |

| Solubility in Water | Low to negligible (Estimated) | Estimation Rationale: The significant lipophilic character imparted by the three butyl groups would drastically reduce solubility in polar solvents like water compared to shorter-chain analogs. |

| Solubility in Organic Solvents | High (Expected) | Expected to be readily soluble in non-polar organic solvents such as toluene, hexane, and ethyl acetate, consistent with its overall non-polar character.[1][2] |

Methodologies for Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and stability of this compound. The choice of methodology is dictated by the compound's expected properties: moderate volatility, thermal stability, and the presence of specific functional groups (aliphatic C-H, C-N bonds).

Rationale for Method Selection

As a Senior Application Scientist, my selection of analytical techniques is based on a principle of orthogonal validation. No single method provides a complete picture; instead, we build confidence through complementary data.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for this compound. Its volatility and expected thermal stability make it an ideal candidate for GC separation. The mass spectrometer provides definitive structural information and allows for the identification of any potential byproducts from the synthesis, such as dimers or incompletely substituted triazinanes.[7][8]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the material's thermal limits.[9] TGA will reveal the onset of decomposition, while DSC can identify melting points, boiling points, and other phase transitions.[10] This is critical for determining safe handling, storage, and processing temperatures.

-

Spectroscopy (NMR, FTIR): Nuclear Magnetic Resonance (NMR) provides the most detailed structural elucidation, confirming the connectivity of atoms. Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid and effective method to confirm the presence of key functional groups and the absence of others (e.g., N-H bonds from the starting amine or C=O from formaldehyde oxidation).

The following diagram illustrates the logical workflow for a comprehensive characterization of the compound.

Caption: Workflow for Synthesis and Characterization.

Protocol: Purity and Identity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the definitive identification and purity assessment of this compound.

1. Sample Preparation: 1.1. Prepare a 1 mg/mL stock solution of the sample in high-purity ethyl acetate. 1.2. Serially dilute the stock solution to a working concentration of approximately 100 µg/mL. 1.3. Ensure the sample is fully dissolved; vortex if necessary.

2. GC-MS Instrument Conditions:

- Gas Chromatograph: Agilent 8890 GC or equivalent.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. Rationale: The non-polar nature of the column is well-suited for the predominantly aliphatic character of the analyte.

- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C. Rationale: A high injector temperature ensures rapid volatilization of the high-boiling point analyte.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp: 15°C/min to 300°C.

- Hold: 5 minutes at 300°C. Rationale: This program provides good separation of potential impurities while ensuring the analyte elutes in a reasonable time.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Acquisition Mode: Full Scan (m/z 40-450). Rationale: A wide scan range ensures detection of both the molecular ion and key fragmentation patterns.

3. Data Analysis: 3.1. Identity Confirmation: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 255. Key fragmentation patterns would include the loss of butyl groups and fragments characteristic of the triazinane ring. 3.2. Purity Assessment: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol: Thermal Stability by TGA/DSC

This protocol assesses the thermal decomposition profile and phase behavior of the compound.

1. Sample Preparation: 1.1. Accurately weigh 5-10 mg of the liquid sample into an aluminum TGA or DSC pan. 1.2. If using a hermetic pan for DSC to determine the boiling point, ensure it is properly sealed.

2. TGA Instrument Conditions:

- Instrument: TA Instruments Discovery TGA 5500 or equivalent.

- Atmosphere: Nitrogen, flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the determination of the inherent thermal stability.

- Temperature Program: Ramp from 30°C to 500°C at a rate of 10 °C/min.

- Data to Collect: Onset of decomposition temperature, temperature of maximum mass loss rate (from the derivative curve), and residual mass.

3. DSC Instrument Conditions:

- Instrument: TA Instruments Discovery DSC 2500 or equivalent.

- Atmosphere: Nitrogen, flow rate of 50 mL/min.

- Temperature Program:

- Equilibrate at -20°C.

- Ramp at 10 °C/min to 300°C. Rationale: This range is suitable for observing potential melting and boiling transitions based on estimates.

- Data to Collect: Onset and peak temperatures for any endothermic (melting, boiling) or exothermic (decomposition, crystallization) events.

The following diagram illustrates the complementary nature of TGA and DSC analysis.

Caption: TGA and DSC provide complementary thermal data.

Safety, Handling, and Stability

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with the same precautions as related N-alkyl triazinanes and alkylamines.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11][12][13][14] Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents, acids, and bases.[11]

-

Stability: The compound is expected to be stable under normal storage conditions. However, like many amines, it may be susceptible to slow oxidation over time if exposed to air. The saturated triazinane ring is generally stable but can be susceptible to hydrolysis under strong acidic conditions.

Conclusion

This compound is a symmetrically substituted heterocyclic compound whose physicochemical properties are dominated by its three N-butyl substituents. While comprehensive experimental data remains sparse, a robust profile can be constructed through extrapolation from homologous compounds and the application of standard, validated analytical techniques. Its expected high boiling point, low water solubility, and high solubility in organic solvents make it a distinct member of the triazinane family. The analytical workflows detailed in this guide, including GC-MS for identity and purity and thermal analysis for stability, provide a solid framework for its rigorous characterization, ensuring its quality and suitability for advanced research and development applications.

References

-

Pendem, A., Pawar, V. M., & Jayaraman, S. (2010). Development of a gas chromatography method for the estimation of alkylamines in foods. Journal of Agricultural and Food Chemistry, 58(16), 8904-10. [Link]

-

Kusch, P., Knupp, G., Hergarten, M., & Feltes, J. (2005). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1089(1-2), 209-216. [Link]

-

Stepto, R. F. T., & Gilbert, R. G. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers, 14(10), 2085. [Link]

-

Chemsrc. (2025). 1,3,5-Trimethyl-1,3,5-triazinane CAS#:108-74-7. Chemsrc. [Link]

-

Wikipedia. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane. Wikipedia. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 1,3,5-tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione. ResearchGate. [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. BRE. [Link]

-

ResearchGate. (n.d.). Thermoanalytical results (TG, DTG and DSC) of heterochelates. ResearchGate. [Link]

-

ResearchGate. (2014). (PDF) Determination of alkylamines in atmospheric aerosol particles: A comparison of gas chromatography-mass spectrometry and ion chromatography approaches. ResearchGate. [Link]

-

CORE. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. CORE. [Link]

-

PubChem. (n.d.). 1,3,5-Tribenzoyl-1,3,5-triazinane. PubChem. [Link]

-

MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. [Link]

-

ResearchGate. (2025). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. ResearchGate. [Link]

-

Troy Corporation. (2021). SAFETY DATA SHEET: GROTAN. [Link]

-

Master Organic Chemistry. (2025). 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). 1,3,5-Triazine. Wikipedia. [Link]

-

PubChem. (n.d.). 3,3',3''-(1,3,5-Triazinane-1,3,5-triyl)tri(propan-1-ol). PubChem. [Link]

-

Chemistry For Everyone. (2025). How Does DSC Complement Thermogravimetric Analysis (TGA)? YouTube. [Link]

-

IUPAC. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. IUPAC. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine (CAS 290-87-9). Cheméo. [Link]

-

PubMed. (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed. [Link]

-

Egyptian Journal of Chemistry. (2021). Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. Egyptian Journal of Chemistry. [Link]

Sources

- 1. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]

- 2. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of a gas chromatography method for the estimation of alkylamines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. h-brs.de [h-brs.de]

- 9. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. www1.mscdirect.com [www1.mscdirect.com]

1,3,5-Tributyl-1,3,5-triazinane CAS number and molecular structure

An In-depth Technical Guide to 1,3,5-Tributyl-1,3,5-triazinane: Properties, Synthesis, and Applications

Disclaimer: This technical guide addresses this compound. It is important to note that this specific compound is not widely documented in scientific literature and commercial databases. Therefore, much of the information presented herein, including physicochemical properties and potential applications, is inferred by analogy to closely related and well-characterized 1,3,5-triazinane derivatives. All inferred data is clearly indicated, and this guide emphasizes the importance of empirical verification for any experimental work.

Introduction

This compound, also known as 1,3,5-tributylhexahydro-1,3,5-triazine, is an organic compound belonging to the class of saturated heterocyclic compounds called triazinanes. These molecules are characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. The 1,3,5-triazinane core is substituted at the nitrogen atoms, in this case with three butyl groups. While other N-substituted triazinanes, such as the trimethyl and tribenzyl derivatives, have been studied for various applications, the tributyl variant remains less explored.[1][2]

The molecular formula for this compound is C₁₅H₃₃N₃. A specific CAS number for the n-butyl isomer could not be definitively identified in a comprehensive search of chemical databases. For reference, the isomeric compound, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine, has been assigned the CAS number 10560-39-1.[3][4]

This guide aims to provide a comprehensive overview of this compound for researchers, scientists, and professionals in drug development and materials science by leveraging data from its better-known analogues.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central triazinane ring with a butyl group attached to each of the three nitrogen atoms.

Caption: 2D Molecular Structure of this compound

The physicochemical properties of this compound can be estimated by examining the properties of its analogues. The following table provides a comparison of key properties for related 1,3,5-triazinane derivatives.

| Property | 1,3,5-Trimethyl-1,3,5-triazinane | 1,3,5-Tribenzyl-1,3,5-triazinane | 1,3,5-Tri-tert-butyl-1,3,5-triazinane | This compound (Estimated) |

| CAS Number | 108-74-7[2] | 2547-66-2[5] | 10560-39-1[3] | Not definitively found |

| Molecular Formula | C₆H₁₅N₃[2] | C₂₄H₂₇N₃[5] | C₁₅H₃₃N₃[3][4] | C₁₅H₃₃N₃ |

| Molecular Weight | 129.21 g/mol [2] | 357.5 g/mol [5] | 255.45 g/mol [4] | 255.45 g/mol |

| Appearance | Colorless liquid[2] | Solid | - | Likely a liquid |

| Boiling Point | 155-160 °C[2] | - | 287.5 °C (Predicted)[4] | > 200 °C |

| Density | 0.925 g/cm³[2] | - | 0.917 g/cm³ (Predicted)[4] | ~0.9 g/cm³ |

| Flash Point | - | - | 113 °C (Predicted)[4] | Likely > 100 °C |

Based on these comparisons, this compound is expected to be a liquid at room temperature with a relatively high boiling point and a density slightly less than that of water.

Synthesis of this compound

The synthesis of 1,3,5-triazinanes is typically achieved through the condensation reaction of an amine with formaldehyde.[2] For this compound, the reactants would be butylamine and formaldehyde.

Sources

- 1. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]

- 2. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. 1,3,5-Tribenzylhexahydro-1,3,5-triazine | C24H27N3 | CID 75685 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,3,5-Tributyl-1,3,5-triazinane in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide addresses the solubility of 1,3,5-Tributyl-1,3,5-triazinane, a symmetrically substituted hexahydro-1,3,5-triazine. A comprehensive review of publicly available scientific literature reveals a significant gap in quantitative solubility data for this specific compound in common organic solvents. This guide, therefore, serves a dual purpose: to provide a robust framework for the systematic determination of its solubility and to offer expert insights into the theoretical underpinnings that govern its behavior in various solvent environments. As a Senior Application Scientist, the focus is not merely on procedural steps but on the rationale behind them, ensuring a self-validating and scientifically rigorous approach.

Introduction to this compound and the Imperative of Solubility Data

This compound belongs to the class of N-alkylated triazinanes, which are of growing interest in various chemical and pharmaceutical applications. The parent 1,3,5-triazinane scaffold has been explored for its utility in synthesis, materials science, and as a core structure in biologically active molecules. The N-substitution with butyl groups significantly influences its physicochemical properties, rendering it a lipophilic, non-polar molecule.

The solubility of a compound is a critical parameter that dictates its utility in numerous applications, including:

-

Reaction Chemistry: The choice of solvent is paramount for ensuring that reactants are in the same phase, facilitating efficient molecular interactions.

-

Purification and Crystallization: Understanding solubility in different solvents is fundamental to developing effective crystallization and purification protocols.

-

Formulation Development: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or an excipient in various solvents is a key determinant of its formulation possibilities and bioavailability.

Given the absence of published data, this guide provides the necessary tools for researchers to generate reliable and reproducible solubility profiles for this compound.

Theoretical Framework: Predicting the Solubility Behavior of this compound

The principle of "like dissolves like" is the cornerstone of solubility prediction. The molecular structure of this compound provides clear indicators of its expected solubility.

The key structural features influencing its solubility are:

-

Apolar Nature: The molecule is dominated by the three butyl chains, which are non-polar hydrocarbon groups. This high degree of alkylation results in a predominantly non-polar character.

-

Lack of Hydrogen Bond Donors: There are no acidic protons available for hydrogen bonding with solvent molecules.

-

Weak Hydrogen Bond Acceptors: The nitrogen atoms in the triazinane ring possess lone pairs of electrons and can act as weak hydrogen bond acceptors.

Based on these features, we can predict the following solubility trends:

-

High Solubility in Non-Polar Solvents: The compound is expected to be highly soluble in non-polar organic solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform). The van der Waals interactions between the butyl chains and these solvents will be the primary driving force for dissolution.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, methyl ethyl ketone) are polar aprotic. While they have a dipole moment, they lack hydrogen bond donating capabilities. The solubility in these solvents is expected to be moderate, influenced by dipole-induced dipole and London dispersion forces.

-

Low to Negligible Solubility in Polar Protic Solvents: Polar protic solvents such as water, methanol, and ethanol have strong hydrogen bonding networks. The energy required to disrupt these networks to accommodate the non-polar this compound molecule is significant. Therefore, its solubility in these solvents is anticipated to be very low.

The following diagram illustrates the key factors influencing the solubility of this compound.

Probing the Thermal Frontiers: A Technical Guide to the Stability and Decomposition of 1,3,5-Tributyl-1,3,5-triazinane

This technical guide offers an in-depth exploration of the thermal stability and decomposition profile of 1,3,5-Tributyl-1,3,5-triazinane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with field-proven analytical methodologies. In the absence of extensive literature specific to this molecule, this guide establishes a predictive framework based on the well-documented behavior of analogous 1,3,5-triazinane derivatives, ensuring a scientifically grounded approach to its investigation.

Introduction: The 1,3,5-Triazinane Core in Modern Chemistry

The 1,3,5-triazinane ring, a six-membered heterocycle of alternating nitrogen and carbon atoms, serves as a versatile scaffold in numerous applications, from materials science to pharmaceuticals. The N-substitution with butyl groups in this compound imparts specific physicochemical properties that influence its utility and stability. A thorough understanding of its thermal behavior is paramount for defining its operational limits, ensuring safety, and predicting its fate in various thermal environments.

Anticipated Thermal Stability Profile

The thermal decomposition in an inert atmosphere is anticipated to be initiated by the cleavage of the C-N bonds within the triazinane ring, as this is typically the most labile site in the absence of more reactive functional groups. The presence of the N-butyl substituents will significantly influence the decomposition pathway compared to unsubstituted or differently substituted triazinanes.

Postulated Decomposition Pathways

Based on the fragmentation patterns observed in the mass spectrometry of related 1,3,5-triazin-2-one derivatives and the decomposition of other heterocyclic compounds, two primary thermal decomposition pathways can be postulated for this compound in an inert atmosphere.[4]

Pathway A: Symmetrical Ring Cleavage

This pathway involves the concerted or sequential breaking of the C-N bonds, leading to the formation of N-butylmethanimine as a primary intermediate. This imine can further decompose or polymerize.

Pathway B: Asymmetrical Ring Opening and Fragmentation

An alternative pathway could involve an initial C-N bond scission to form a diradical intermediate, which then undergoes further fragmentation to yield a variety of smaller molecules, including butylamine and various hydrocarbon fragments.

The following diagram illustrates these hypothetical decomposition routes.

Caption: Postulated decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition characteristics of this compound, a suite of thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] This is the primary technique for determining the onset of decomposition and the stages of mass loss.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge the instrument with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure a non-reactive atmosphere.

-

Set the temperature program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the temperatures of maximum decomposition rates (Tmax) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each stage.

-

Determine the final residual mass.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use an empty, sealed pan as a reference.

-

Instrument Setup:

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature to a point beyond complete decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis:

-

Identify the melting point (Tm) and enthalpy of fusion (ΔHf).

-

Determine the onset temperature and peak temperature of any exothermic or endothermic decomposition events.

-

Calculate the enthalpy of decomposition (ΔHd).

-

The following diagram illustrates the typical workflow for these thermal analysis experiments.

Caption: Experimental workflow for TGA and DSC analysis.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

TGA-MS/FTIR Protocol:

-

Perform TGA as described in section 4.1.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR spectrometer.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA data to elucidate the decomposition mechanism. The decomposition of related triazinanes has been shown to produce small molecules such as carbon dioxide, carbon monoxide, nitrogen oxides, and water, along with larger organic fragments.[8][9]

Predicted Thermal Data Summary

The following table summarizes the anticipated thermal properties of this compound based on the analysis of structurally similar N-alkylated compounds. Note: These values are predictive and require experimental verification.

| Property | Predicted Value | Rationale/Comparison |

| Melting Point (Tm) | 20-40 °C | Lower than the ethyl analog (70 °C) due to less efficient crystal packing with longer butyl chains. |

| Onset of Decomposition (Tonset, in N2) | 180 - 220 °C | N-alkyl triazinanes are generally less stable than aromatic triazines but more stable than those with highly activating groups.[7] |

| Decomposition Stages | 1-2 | A primary decomposition of the ring followed by potential secondary decomposition of intermediates. |

| Primary Gaseous Products | Butylamine, N-butylmethanimine, Butene | Expected from the cleavage of the triazinane ring and subsequent reactions of the butyl substituents. |

Conclusion and Future Outlook

This technical guide provides a foundational framework for understanding and investigating the thermal stability and decomposition of this compound. While specific experimental data remains to be established, the provided protocols and predictive analyses based on analogous compounds offer a robust starting point for any researcher in the field. The elucidation of its precise thermal behavior through the recommended experimental workflows will be crucial for its safe and effective application in drug development and other advanced scientific endeavors.

References

- Bakke, J. M., & Riha, J. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research, 40(26), 6059-6063.

- Bhowmik, P. K., & Akhter, S. (2022). Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. Polymers, 14(4), 748.

- Kaiser, R. I., et al. (2020). Investigating the Photochemical Decomposition of Solid 1,3,5-Trinitro-1,3,5-triazinane (RDX). The Journal of Physical Chemistry A, 124(34), 6801-6823.

- Kwiecień, A., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. International Journal of Molecular Sciences, 24(18), 13916.

- McCormick, N. G., et al. (1981). Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. Applied and Environmental Microbiology, 42(5), 817-823.

-

NIST. (n.d.). 1,3,5-Triazine, hexahydro-1,3,5-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Perry, T., & Kaye, P. T. (2000).

- Rothstein, S. A., et al. (2017). An Improved Process Towards Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX). Propellants, Explosives, Pyrotechnics, 42(1), 1-6.

- Sherif, S., et al. (1995). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research, 34(10), 3329-3333.

- Tuma, D., & Klapötke, T. M. (2018). Sulfides and Disulfides of s-Triazine: Potential Thermal Thiyl Radical Generators. Chemistry – A European Journal, 24(51), 13596-13606.

-

Wikipedia. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane. Retrieved from [Link]

- Zeman, S., et al. (2015). Thermal Behavior of 1,3,5-Trinitroso-1,3,5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines. Propellants, Explosives, Pyrotechnics, 40(5), 643-653.

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

- Cosgrove, J. D., & Owen, A. J. (1967). THE THERMAL DECOMPOSITION OF 1,3,5-TRINITROHEXAHYDRO-1,3,5-TRIAZINE (RDX).

- Bikelytė, G., et al. (2020). Experimental Vapor Pressures of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) and Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX). Propellants, Explosives, Pyrotechnics, 45(8), 1253-1260.

- Chen, J., et al. (2010). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. Science, 330(6004), 653-656.

- Haws, C. P., et al. (2020). Investigating the Photochemical Decomposition of Solid 1,3,5-Trinitro-1,3,5-triazinane (RDX). The Journal of Physical Chemistry A, 124(34), 6801-6823.

- Hoch, C. (2019). Structure and Reactivity of s-Triazine-Based Compounds in C/N/H Chemistry. LMU Munich.

- Hynninen, V., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. International Journal of Molecular Sciences, 25(2), 813.

-

NIST. (n.d.). 1,3,5-Triazine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the Photochemical Decomposition of Solid 1,3,5-Trinitro-1,3,5-triazinane (RDX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uhmreactiondynamics.org [uhmreactiondynamics.org]

Foundational Principles: A Strategy for Structural Elucidation

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Butyl-1,3,5-triazinane

This guide provides a comprehensive framework for the spectroscopic characterization of N-butyl-1,3,5-triazinane, a saturated heterocyclic compound. As a member of the triazinane family, this molecule holds potential interest in medicinal chemistry and materials science due to the reactivity of its ring system. Accurate structural confirmation is paramount for any research or development application. This document outlines the core spectroscopic techniques required for unambiguous identification and purity assessment, framed from the perspective of field-proven insights to guide researchers in their experimental design and data interpretation.

The structural verification of N-butyl-1,3,5-triazinane, which is not extensively characterized in public literature, requires a multi-faceted spectroscopic approach. No single technique is sufficient. Instead, we rely on the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will detail the expected spectral features based on the known chemistry of 1,3,5-triazinanes and related N-alkylated amines. The structure consists of a six-membered hexahydro-1,3,5-triazine ring with a butyl group attached to one of the nitrogen atoms. This combination of an aliphatic substituent and a functional heterocyclic core dictates the spectroscopic signatures we aim to detect.

Our approach is built on a self-validating system: NMR will define the carbon-hydrogen framework and connectivity, IR will confirm the presence of key functional groups (and the absence of starting materials), and MS will verify the molecular weight and provide fragmentation data that corroborates the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For N-butyl-1,3,5-triazinane, both ¹H (proton) and ¹³C (carbon-13) NMR are essential. The molecule is expected to exhibit dynamic behavior in solution, including ring inversion and potential proton exchange, which can influence the appearance of the spectra.

¹H NMR Spectroscopy: Defining the Proton Environment

Proton NMR will provide information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Based on the structure, we anticipate signals corresponding to the butyl chain and the triazinane ring.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Ring CH₂ (N-CH₂-N) | ~3.8 - 4.2 | Singlet (broad) | 4H | These protons are chemically equivalent and situated between two nitrogen atoms, leading to a downfield shift. Broadening may occur due to ring conformational dynamics. |

| Ring NH | ~1.5 - 2.5 | Singlet (very broad) | 2H | The signal for the N-H protons can be very broad and may exchange with trace D₂O in the solvent, causing it to diminish or disappear. Its position is highly dependent on concentration and temperature. |

| N-CH₂ -CH₂CH₂CH₃ | ~2.4 - 2.6 | Triplet (t) | 2H | This methylene group is directly attached to a ring nitrogen, resulting in a downfield shift relative to other alkyl protons. It will be coupled to the adjacent CH₂ group. |

| N-CH₂-CH₂ -CH₂CH₃ | ~1.4 - 1.6 | Sextet (or multiplet) | 2H | Standard aliphatic methylene protons. |

| N-CH₂CH₂-CH₂ -CH₃ | ~1.2 - 1.4 | Sextet (or multiplet) | 2H | Standard aliphatic methylene protons. |

| N-CH₂CH₂CH₂-CH₃ | ~0.9 | Triplet (t) | 3H | The terminal methyl group of the butyl chain, appearing in the typical upfield aliphatic region. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peak.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

Confirmation: To confirm the NH protons, a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The NH signal should disappear or significantly decrease in intensity.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy complements the proton data by defining the number and electronic environment of the carbon atoms.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ring C H₂ (N-CH₂-N) | ~70 - 75 | These carbons are significantly deshielded as they are bonded to two nitrogen atoms, a characteristic feature of the hexahydrotriazine ring. |

| N-C H₂-CH₂CH₂CH₃ | ~50 - 55 | The carbon of the butyl group directly attached to the nitrogen is shifted downfield. |

| N-CH₂-C H₂-CH₂CH₃ | ~29 - 32 | Typical aliphatic carbon signal. |

| N-CH₂CH₂-C H₂-CH₃ | ~19 - 22 | Typical aliphatic carbon signal. |

| N-CH₂CH₂CH₂-C H₃ | ~13 - 15 | The terminal methyl carbon, appearing furthest upfield. |

Workflow for NMR Data Acquisition & Analysis

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of specific bonds and functional groups. For N-butyl-1,3,5-triazinane, the key diagnostic signals will be the N-H and C-H stretches. It is also crucial for confirming the absence of carbonyl (C=O) or imine (C=N) stretches that might be present in starting materials or byproducts from its synthesis (e.g., from formaldehyde and butylamine).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Intensity/Shape | Significance |

|---|---|---|---|

| 3400 - 3200 | N-H Stretch | Medium, Broad | Confirms the presence of the secondary amine groups in the triazinane ring. Broadness is due to hydrogen bonding. |

| 2955 - 2850 | C-H Stretch (Aliphatic) | Strong, Sharp | Corresponds to the C-H bonds of the butyl group and the methylene bridges in the ring. |

| 1465 - 1450 | C-H Bend (CH₂) | Medium | Aliphatic methylene scissoring vibrations. |

| ~1150 | C-N Stretch | Medium | Indicates the presence of the carbon-nitrogen bonds within the heterocyclic ring and the butyl substituent. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Analysis: Process the spectrum to identify the key absorption bands and compare them against the predicted values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that is more likely to yield the protonated molecular ion [M+H]⁺, while EI will provide more extensive fragmentation data that can be used to piece the structure together.

The molecular formula for N-butyl-1,3,5-triazinane is C₇H₁₇N₃, giving a monoisotopic mass of 143.1422 g/mol .

Predicted Mass Spectrometry Data (ESI+)

| m/z (mass-to-charge ratio) | Ion | Interpretation |

|---|

| 144.1495 | [M+H]⁺ | The protonated molecular ion. This is the primary confirmation of the compound's molecular weight. |

Predicted Fragmentation Pattern (EI) Under higher-energy EI conditions, the molecule will fragment in predictable ways. Key fragmentation pathways would include:

-

Loss of the butyl group: Cleavage of the N-butyl bond would result in a fragment at m/z 86, corresponding to the [C₃H₈N₃]⁺ ion.

-

Alpha-cleavage: Fragmentation of the butyl chain, such as the loss of a propyl radical (•C₃H₇), would lead to a fragment at m/z 100 [M-43]⁺.

-

Ring fragmentation: The triazinane ring can cleave in various ways, often involving the loss of CH₂=NH units (29 Da).

Logical Flow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry from sample to structure confirmation.

Conclusion: A Consolidated Approach to Characterization

The robust characterization of N-butyl-1,3,5-triazinane hinges on the thoughtful application and integration of multiple spectroscopic techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of essential functional groups (N-H, C-N) and the absence of impurities. Finally, mass spectrometry anchors the analysis by confirming the exact molecular weight and offering corroborating structural evidence through fragmentation. By following the protocols and interpretive frameworks outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

A Comprehensive Spectroscopic and Methodological Guide to 1,3,5-Tributyl-1,3,5-triazinane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,3,5-Tributyl-1,3,5-triazinane, a saturated heterocyclic compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide integrates high-quality predicted NMR data with a thorough analysis of the underlying structural and conformational factors that dictate its spectroscopic signature. Furthermore, a comprehensive, field-proven protocol for the synthesis and purification of N-alkylated 1,3,5-triazinanes is presented, offering insights into the experimental causality and ensuring a self-validating methodology. This document is intended to serve as an authoritative resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the foundational knowledge required for the accurate identification and characterization of this class of compounds.

Introduction: The 1,3,5-Triazinane Scaffold

The 1,3,5-triazinane ring system, a hexahydro-1,3,5-triazine, represents a versatile scaffold in organic chemistry. Its derivatives are known for a range of applications, from their use as ligands in coordination chemistry to their role as building blocks in the synthesis of more complex molecules. The symmetrical substitution of the nitrogen atoms with alkyl groups, as in this compound, imparts specific conformational and electronic properties that are of significant interest in chemical and pharmaceutical research. A precise understanding of the NMR spectral data is paramount for the unambiguous structural elucidation and purity assessment of these compounds.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

In the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms. These predictions are based on established principles of NMR spectroscopy and are benchmarked against the known spectral data of closely related analogs such as 1,3,5-trimethyl- and 1,3,5-triethyl-1,3,5-triazinane.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the high degree of symmetry in the molecule. The key signals are anticipated as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Singlet | 6H | -N-CH₂ -N- (ring protons) |

| ~2.4 - 2.6 | Triplet | 6H | -N-CH₂ -CH₂-CH₂-CH₃ |

| ~1.3 - 1.5 | Multiplet | 6H | -N-CH₂-CH₂ -CH₂-CH₃ |

| ~1.2 - 1.4 | Multiplet | 6H | -N-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9 | Triplet | 9H | -N-CH₂-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is also simplified by the molecule's symmetry. The predicted chemical shifts are:

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 78 | -N-C H₂-N- (ring carbons) |

| ~55 - 58 | -N-C H₂-CH₂-CH₂-CH₃ |

| ~29 - 32 | -N-CH₂-C H₂-CH₂-CH₃ |

| ~20 - 23 | -N-CH₂-CH₂-C H₂-CH₃ |

| ~13 - 15 | -N-CH₂-CH₂-CH₂-C H₃ |

In-depth Spectral Analysis and Conformational Dynamics

The triazinane ring typically adopts a chair conformation to minimize steric strain. In symmetrically N-substituted triazinanes, a dynamic equilibrium exists between two chair conformers. This ring inversion process can influence the appearance of the NMR spectra, particularly at different temperatures.

At room temperature, the rate of ring inversion is generally fast on the NMR timescale. This rapid interchange leads to the observation of time-averaged signals, resulting in the simplified spectra predicted above. The chemical equivalence of the three butyl groups and the three methylene groups of the triazinane ring is a direct consequence of this rapid conformational averaging.

The singlet observed for the ring methylene protons (-N-CH₂-N-) is a hallmark of this fast exchange. If the ring inversion were slow, these protons would be diastereotopic, giving rise to a more complex splitting pattern (an AB quartet).

The chemical shifts of the butyl group protons and carbons are influenced by the electronegativity of the adjacent nitrogen atoms. The methylene group directly attached to the nitrogen (-N-CH₂ -) is the most deshielded, appearing at the lowest field in the aliphatic region of the ¹H NMR spectrum.

Experimental Protocol: Synthesis and NMR Sample Preparation

The synthesis of this compound can be reliably achieved through the condensation of butylamine and formaldehyde. This method is a well-established procedure for the preparation of N-substituted hexahydro-1,3,5-triazines.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related N-alkylated triazinanes.

Materials:

-

Butylamine

-

Formaldehyde (37% aqueous solution)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottomed flask equipped with a reflux condenser, add butylamine (0.15 mol), toluene (100 mL), and formaldehyde (37% aqueous solution, 0.15 mol).

-

Heat the solution to reflux using an external oil bath and maintain stirring for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium chloride (2 x 50 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

NMR Sample Preparation

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.6 mL)

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate until the sample is completely dissolved.

-

The sample is now ready for NMR analysis.

Visualization of Key Concepts

Molecular Structure

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 1,3,5-Tributyl-1,3,5-triazinane

This technical guide provides a comprehensive exploration of the analytical methodologies for characterizing 1,3,5-Tributyl-1,3,5-triazinane, a symmetrically substituted saturated heterocycle. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) for the structural elucidation and identification of this compound. By integrating established analytical principles with insights into the behavior of related N-alkyl-1,3,5-triazinanes, this guide offers a robust framework for experimental design and data interpretation.

Introduction to this compound

This compound, also known as N,N',N''-tributylhexahydro-1,3,5-triazine, belongs to the family of 1,3,5-triazinanes. These are six-membered heterocyclic rings with alternating nitrogen and carbon atoms. The nitrogen atoms of the triazinane ring are substituted with butyl groups, imparting specific physicochemical properties to the molecule. The synthesis of such N-substituted 1,3,5-triazinanes is typically achieved through the condensation reaction of a primary amine, in this case, butylamine, with formaldehyde.[1]

The molecular structure of this compound is crucial for understanding its spectral characteristics. The core triazinane ring can adopt various conformations, and the presence of the flexible butyl chains further adds to its structural complexity.

Caption: Molecular Structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its properties can be estimated based on its structure and comparison with related compounds like 1,3,5-triethyl-1,3,5-triazinane and 1,3,5-trimethyl-1,3,5-triazinane.[2][3]

| Property | Value (Estimated) | Source/Rationale |

| Molecular Formula | C₁₅H₃₃N₃ | - |

| Molecular Weight | 255.45 g/mol | - |

| Boiling Point | > 200 °C | Expected to be higher than 1,3,5-triethyl-1,3,5-triazinane (est. 180-200 °C) due to increased molecular weight.[2] |

| Solubility | Soluble in a range of organic solvents. | General principle for N-alkylated organic compounds.[2] |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The analysis of this compound by FTIR is expected to reveal characteristic vibrational modes associated with the alkyl chains and the triazinane ring.

Predicted FTIR Spectral Features

The infrared spectrum of this compound will be dominated by absorptions arising from C-H and C-N bond vibrations. The absence of certain peaks, such as N-H stretches (typically around 3300-3500 cm⁻¹), confirms the trisubstituted nature of the triazinane ring.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| 2960-2850 | C-H stretch (alkyl) | Strong | Characteristic of the butyl chains.[4] |

| 1465-1450 | C-H bend (methylene) | Medium | Bending vibrations of the CH₂ groups in the butyl chains and the triazinane ring. |

| 1380-1370 | C-H bend (methyl) | Medium | Bending vibrations of the terminal CH₃ groups of the butyl chains. |

| 1200-1029 | C-N stretch | Medium-Strong | Stretching vibrations of the C-N bonds within the triazinane ring and the N-butyl bonds.[5] |

| 800-1300 | Fingerprint Region | Complex | Multiple C-C and C-N stretching and bending vibrations, providing a unique fingerprint for the molecule.[6] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing liquid or solid samples with minimal preparation.

Caption: ATR-FTIR Experimental Workflow.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would be a suitable technique.

Predicted Fragmentation Pathway

The fragmentation of N-alkyl-1,3,5-triazinanes upon electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of bonds alpha and beta to the nitrogen atoms.

-

α-Cleavage: The initial ionization will likely occur at one of the nitrogen atoms, followed by cleavage of a C-C bond adjacent to the nitrogen, leading to the loss of an alkyl radical.

-

Ring Cleavage: The triazinane ring can undergo fragmentation, leading to the formation of smaller, stable ions.

-

Loss of Butyl Groups: Sequential loss of butyl groups or fragments thereof is a probable fragmentation route.

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like this compound, as it provides both separation and identification.

Caption: GC-MS Experimental Workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The analytical characterization of this compound using FTIR and mass spectrometry provides a comprehensive understanding of its molecular structure. While direct experimental data may be limited, a thorough analysis can be conducted by leveraging the known spectral properties and fragmentation behaviors of analogous N-alkyl-1,3,5-triazinanes. The protocols and predicted spectral features outlined in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, identification, and application of this and related compounds.

References

- BenchChem. (2025). An In-Depth Technical Guide to the Physicochemical Properties of 1,3,5-Triethyl-1,3,5-triazinane.

- BenchChem. (2025). Triethyl-1,3,5-triazinane: Structure, Properties, and Therapeutic Potential.

- ResearchGate. (n.d.). Scheme 2. Dissociation scheme for the fragmentation of 1,3,5-triazinide.

- Kaye, P. T., & Mphahlele, M. J. (2000).

- Chemsrc. (2025). 1,3,5-Trimethyl-1,3,5-triazinane | CAS#:108-74-7.

- BenchChem. (2025). Spectroscopic Profile of 1,3,5-Triethyl-1,3,5-triazinane: A Technical Guide.

- Wikipedia. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane.

- ResearchGate. (n.d.). Synthesis and characterization of 1,3,5-tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione | Request PDF.

- NIST. (n.d.). 1,3,5-Triazine. In NIST WebBook.

- PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study.

- Shallal, M. A., & Hussien, H. Y. (2021). Synthesis and Characterization of New 1,3,5-Triazine Derivatives Based on Benzene Ring. Egyptian Journal of Chemistry, 64(12).

- Al-Rasheed, H. H., Malebari, A. M., Dahlous, K. A., & El-Faham, A. (2020).

- NIST. (n.d.). 1,3,5-Triazine. In NIST WebBook.

- ChemicalBook. (n.d.). 1,3,5-Triazine(290-87-9) IR Spectrum.

- SpectraBase. (n.d.). 1,3,5-Triazine.

- BenchChem. (2025). A Comparative Analysis of 1,3,5-Triethyl-1,3,5-triazinane and 1,3,5-trimethyl-1,3,5-triazinane for Research and Development.

- SpectraBase. (n.d.). 1,3,5-Triazine - Optional[MS (GC)] - Spectrum.

- PubChem. (n.d.). 1,3,5-Tribenzoyl-1,3,5-triazinane.

- ChemSynthesis. (n.d.). 1,3,5-Triazines database - synthesis, physical properties.

-

MDPI. (2020). Selective Synthesis of N-[2]Triazinyl-α-Ketoamides and N-[2]Triazinyl-Amides from the Reactions of 2-Amine-[2]Triazines with Ketones. Retrieved from MDPI.

- Claramunt, R. M., et al. (2007). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Rev. Roum. Chim., 52(7), 639–649.

- LibreTexts Chemistry. (2020). 12.6 Infrared Spectra of Some Common Functional Groups.

- PubChem. (n.d.). 1,3,5-Tribenzoyl-1,3,5-triazinane.

- Der Pharma Chemica. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening.

- LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

Hydrolysis mechanism of trialkyl-1,3,5-triazinanes

An In-depth Technical Guide to the Hydrolysis Mechanism of Trialkyl-1,3,5-Triazinanes

Abstract